
9-(2-(Phosphonomethoxy)ethoxy)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRL 47923, also known as SB-203657-A, is a small molecule drug initially developed by Smithkline Beecham Plc. It functions as a reverse transcriptase inhibitor, transferase inhibitor, and RNA-directed DNA polymerase inhibitor. This compound has shown potential in treating immune system diseases, infectious diseases, and urogenital diseases .
Chemical Reactions Analysis
BRL 47923 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions are typically derivatives of the original compound, which retain the core structure but exhibit different functional groups .
Scientific Research Applications
BRL 47923 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been investigated for its potential use in treating HIV infections due to its ability to inhibit reverse transcriptase, transferase, and RNA-directed DNA polymerase . Additionally, it has applications in the study of immune system diseases, infectious diseases, and urogenital diseases .
Mechanism of Action
The mechanism of action of BRL 47923 involves its inhibition of reverse transcriptase, transferase, and RNA-directed DNA polymerase. These enzymes are crucial for the replication of certain viruses, including HIV. By inhibiting these enzymes, BRL 47923 prevents the replication of the virus, thereby reducing the viral load in the body . The molecular targets and pathways involved in this mechanism include the inhibition of the reverse transcription process, which is essential for the conversion of viral RNA into DNA .
Comparison with Similar Compounds
BRL 47923 can be compared with other reverse transcriptase inhibitors, such as zidovudine, didanosine, and zalcitabine. These compounds also inhibit the reverse transcription process but differ in their chemical structures and specific mechanisms of action . BRL 47923 is unique in its ability to inhibit multiple enzymes, including transferase and RNA-directed DNA polymerase, which makes it a versatile compound in the treatment of various diseases .
Conclusion
BRL 47923 is a promising compound with significant potential in the treatment of various diseases, particularly those involving viral infections. Its unique mechanism of action and ability to inhibit multiple enzymes make it a valuable tool in scientific research and medicine.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
124076-74-0 |
|---|---|
Molecular Formula |
C8H12N5O5P |
Molecular Weight |
289.19 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)oxyethoxymethylphosphonic acid |
InChI |
InChI=1S/C8H12N5O5P/c9-7-6-8(11-3-10-7)13(4-12-6)18-2-1-17-5-19(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16) |
InChI Key |
HRVFEVBDZIXIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)OCCOCP(=O)(O)O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
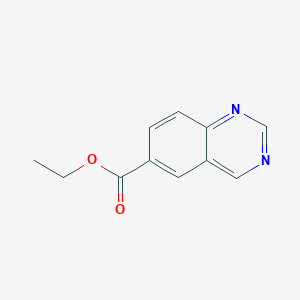
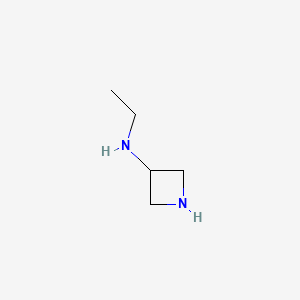
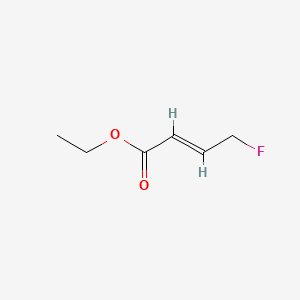

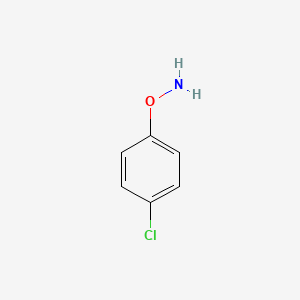



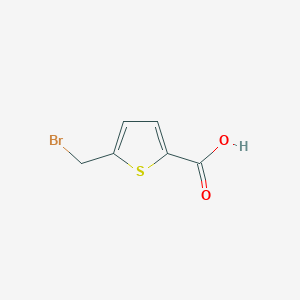

![2-tert-butyl 8-methyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2,8(5H)-dicarboxylate](/img/structure/B8767690.png)
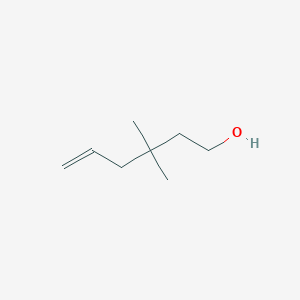
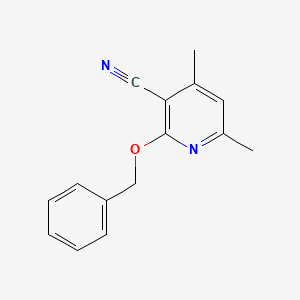
![1-[(6-Methylpyridin-3-YL)carbonyl]piperazine](/img/structure/B8767732.png)
